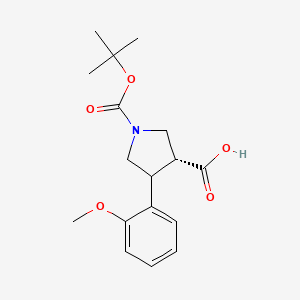
(E)-non-2-en-8-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-non-2-en-8-yn-1-ol is an organic compound with the molecular formula C9H14O It is characterized by the presence of a double bond (E-configuration) and a triple bond within its carbon chain, along with a hydroxyl group (-OH) at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-non-2-en-8-yn-1-ol can be achieved through several methods. One common approach involves the use of alkyne and alkene coupling reactions. For instance, a typical synthetic route may involve the coupling of an alkyne with an aldehyde or ketone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-non-2-en-8-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double and triple bonds can be reduced to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-non-2-en-8-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (E)-non-2-en-8-yn-1-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, which can modify its structure and activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-non-2-en-8-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(E)-non-2-en-8-yn-1-thiol: Contains a thiol group instead of a hydroxyl group.
(E)-non-2-en-8-yn-1-yl acetate: An ester derivative with an acetate group.
Uniqueness
(E)-non-2-en-8-yn-1-ol is unique due to its combination of a hydroxyl group with both double and triple bonds in its carbon chain. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
173043-70-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(E)-non-2-en-8-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h1,7-8,10H,3-6,9H2/b8-7+ |
Clé InChI |
OWVPYMMRAZHCQT-BQYQJAHWSA-N |
SMILES isomérique |
C#CCCCC/C=C/CO |
SMILES canonique |
C#CCCCCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


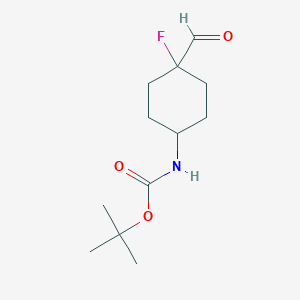
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)
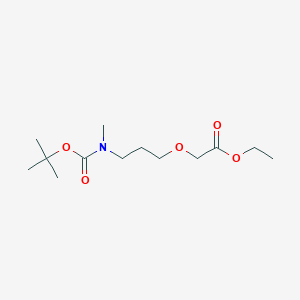
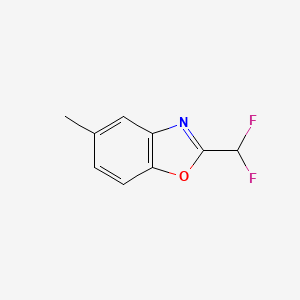

![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)
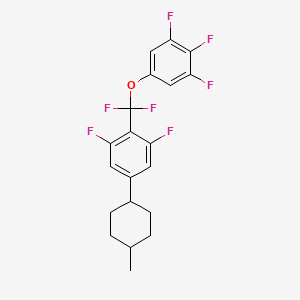
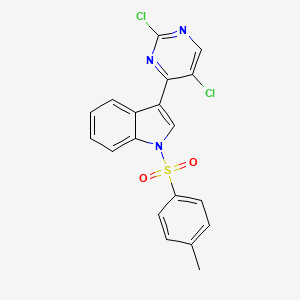

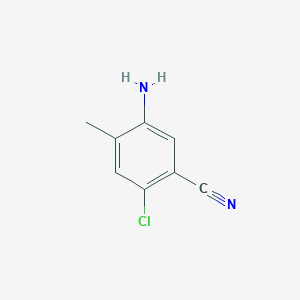
![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)
